An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Core Properties and Applications
An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various bioactive molecules, most notably as a precursor to the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogues. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (2R,3S)-3-Phenylisoserine methyl ester, detailed experimental protocols for its synthesis, and an exploration of its role in the context of taxane-based cancer chemotherapy.
Core Physicochemical Properties
(2R,3S)-3-Phenylisoserine methyl ester is a stable, colorless to pale yellow solid at room temperature[1]. It is soluble in a range of organic solvents, including ethanol and ether[1]. The fundamental properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature, which may be attributed to the presence of different polymorphic forms or impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | ChemScene, ChemBK |
| Molecular Weight | 195.22 g/mol | ChemScene, ChemBK |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 87-88°C or 115-117°C | ChemBK |
| Boiling Point (Predicted) | 343.0 ± 42.0 °C | ChemBK |
| Density (Predicted) | 1.212 ± 0.06 g/cm³ | ChemBK |
| Purity (Commercial) | ≥95% to 99% | ChemScene, AvaChem Scientific |
Spectroscopic Data
General Notes on Expected NMR Spectra:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the two diastereotopic protons on the isoserine backbone. The coupling constants between the C2 and C3 protons would be indicative of the syn stereochemistry.
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¹³C NMR: The spectrum should display ten distinct carbon signals, including those corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two carbons of the isoserine backbone.
Experimental Protocols
The enantioselective synthesis of (2R,3S)-3-Phenylisoserine methyl ester is a critical process for its application in pharmaceutical manufacturing. The following protocol is a synthesized methodology based on patent literature for the preparation of its acetate salt, which can be subsequently converted to the free base.
Enantioselective Synthesis of (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt
This process involves the resolution of racemic threo-3-phenylisoserine amide.
Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide
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Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of an enantiomerically pure resolving agent, such as (-)-dibenzoyltartaric acid, in ethanol.
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Reflux the suspension for a sufficient period to allow for salt formation.
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Cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt of (2R,3S)-3-phenylisoserine amide.
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Isolate the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Conversion to the Inorganic Acid Salt
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Suspend the isolated diastereomeric salt in ethanol.
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Slowly add a strong inorganic acid, such as concentrated hydrochloric acid, to the suspension while maintaining a controlled temperature.
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Cool the mixture to induce precipitation of the (2R,3S)-3-phenylisoserine amide inorganic acid salt (e.g., hydrochloride).
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Filter the product, wash with ethanol, and dry.
Step 3: Esterification and Salt Formation
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Suspend the (2R,3S)-3-phenylisoserine amide inorganic acid salt in methanol.
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Introduce gaseous hydrogen chloride while maintaining the temperature at approximately 25°C.
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Heat the mixture at reflux for several hours to facilitate esterification.
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Distill off a portion of the methanol and cool the mixture to room temperature.
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Add ethyl acetate, followed by the addition of a base such as triethylamine.
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Treat the reaction mixture with acetic acid to crystallize the (2R,3S)-3-phenylisoserine methyl ester acetate salt.
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The final product can be isolated by filtration and further purified by recrystallization.
Caption: Workflow for the enantioselective synthesis.
Biological Significance and Role in Drug Development
The primary importance of (2R,3S)-3-Phenylisoserine methyl ester lies in its role as a key intermediate for the synthesis of the C-13 side chain of taxanes. This side chain is crucial for the biological activity of these anticancer drugs.
Mechanism of Action of Taxanes
Taxanes, including Paclitaxel and Docetaxel, are mitotic inhibitors that target microtubules within the cell. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.
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Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization into tubulin dimers.
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Mitotic Arrest: This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.
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Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. This can be influenced by the phosphorylation of anti-apoptotic proteins like Bcl-2.
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Micronucleation and Nuclear Damage: More recent studies have shown that taxanes can also induce the formation of multiple micronuclei, leading to irreversible rupture of the nuclear membrane and subsequent cell death[3].
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Antiangiogenic Effects: At lower concentrations, paclitaxel has been shown to inhibit angiogenesis by initiating a mitochondrial apoptotic signaling pathway in endothelial cells.
The (2R,3S) stereochemistry of the phenylisoserine side chain is essential for the high-affinity binding of taxanes to β-tubulin and, consequently, for their potent antitumor activity.
Caption: Simplified signaling pathway of taxanes.
Safety and Handling
Limited information is available regarding the specific toxicity of (2R,3S)-3-Phenylisoserine methyl ester. As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2R,3S)-3-Phenylisoserine methyl ester is a compound of high value in synthetic and medicinal chemistry. Its core physicochemical properties, coupled with established methods for its enantioselective synthesis, make it an accessible and critical precursor for the development of taxane-based therapeutics. A thorough understanding of its properties and the biological mechanisms of its derivatives is essential for researchers and professionals in the field of drug discovery and development.
